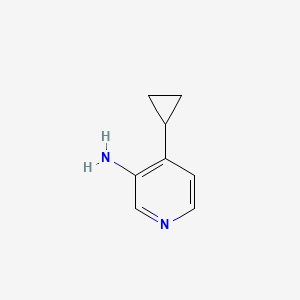

4-Cyclopropylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWVCHXPHRGPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Master File: 4-Cyclopropylpyridin-3-amine

Topic: 4-Cyclopropylpyridin-3-amine Chemical Properties Content Type: Technical Master File & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Leads

Executive Summary

This compound (CAS: 1365763-16-1) represents a high-value pharmacophore in modern drug discovery, particularly within kinase and GPCR inhibitor programs. Structurally, it offers a rigidified, lipophilic alternative to isopropyl or ethyl substituents, providing unique vectors for hydrophobic pocket filling while maintaining a distinct electronic profile due to the cyclopropyl group's pseudo-unsaturation.

However, its utility is double-edged. While the cyclopropyl moiety enhances metabolic stability against dealkylation compared to acyclic alkyls, it introduces specific liabilities regarding CYP450 mechanism-based inactivation (MBI). This guide dissects the physicochemical architecture, optimized synthesis, and critical reactivity profiles necessary to deploy this intermediate effectively.

Part 1: Physicochemical Architecture

The following data aggregates experimental and computed values essential for solubility modeling and formulation.

| Property | Value | Notes |

| CAS Number | 1365763-16-1 | Primary identifier for the free base. |

| Molecular Formula | C₈H₁₀N₂ | |

| Molecular Weight | 134.18 g/mol | |

| Appearance | Off-white to pale yellow solid | Low-melting solid; tends to oil upon slight impurity. |

| LogP (Calc) | ~1.1 - 1.3 | Moderate lipophilicity; suitable for CNS penetration. |

| pKa (Pyridine N) | ~6.5 | The 3-amino group donates electron density, raising basicity vs. pyridine (5.2). |

| pKa (Aniline N) | ~3.0 - 4.0 | Weakly basic; typically non-protonated at physiological pH. |

| H-Bond Donors | 2 | Primary amine (-NH₂). |

| H-Bond Acceptors | 2 | Pyridine ring nitrogen and amine nitrogen. |

Part 2: Synthetic Methodology (Self-Validating Protocol)

The Challenge: Direct installation of a cyclopropyl group onto a pyridine ring is non-trivial due to the instability of cyclopropylboronic acid (protodeboronation) and the steric hindrance of the ortho-amino group in the precursor.

The Solution: A robust Suzuki-Miyaura cross-coupling utilizing a high-activity catalyst system (Pd-SPhos or Pd(dppf)Cl₂) to mitigate steric crowding and accelerate the catalytic cycle before boronic acid decomposition occurs.

Optimized Protocol: Suzuki Coupling of 3-Amino-4-chloropyridine

Reaction Scheme: 3-Amino-4-chloropyridine + Cyclopropylboronic acid → this compound

Reagents & Stoichiometry:

-

Substrate: 3-Amino-4-chloropyridine (1.0 equiv)

-

Coupling Partner: Cyclopropylboronic acid (1.5 equiv) — Excess required due to instability.

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) — SPhos is critical for sterically demanding couplings.

-

Base: K₃PO₄ (3.0 equiv) — Anhydrous, finely ground.

-

Solvent: Toluene/Water (10:1 v/v) — Biphasic system promotes inorganic solubility.

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with 3-amino-4-chloropyridine, cyclopropylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with N₂/Ar for 15 minutes. Crucial: Oxygen poisons the active Pd(0) species.

-

Solvation: Degas the Toluene/Water mixture separately (sparge with N₂ for 20 min) before adding to the solids via syringe.

-

Thermal Initiation: Heat the mixture to 100°C with vigorous stirring (800 rpm).

-

Checkpoint: The reaction typically turns dark brown/black within 30 minutes (formation of Pd-black aggregates indicates catalyst death; a stable dark red/brown solution is ideal).

-

-

Monitoring: Monitor via LC-MS at 4 hours. Look for the product mass [M+H]⁺ = 135.2.

-

Troubleshooting: If conversion stalls <50%, add a second portion of boronic acid (0.5 equiv) and continue heating.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM:MeOH 95:5). The amine is polar; pre-treat silica with 1% Et₃N to prevent streaking.

Synthesis Pathway Diagram[1]

Figure 1: The steric bulk of the SPhos ligand facilitates the coupling of the hindered 4-position chloride.

Part 3: Reactivity & Functionalization

Understanding the reactivity profile is vital for downstream derivatization. The 3-amino group is the primary handle, but the cyclopropyl ring imposes specific stability constraints.

Key Reactivity Vectors

-

Sandmeyer/Diazotization: The 3-amino group can be converted to a diazonium salt.

-

Warning: Acidic conditions required for diazotization (e.g., HCl/NaNO₂) can trigger cyclopropyl ring opening if the temperature is not strictly controlled (<0°C).

-

-

Acylation/Amidation: Standard reaction with acid chlorides/anhydrides to form amides (common in kinase inhibitors).

-

Note: The pyridine nitrogen may act as a competitive nucleophile or proton scavenger.

-

-

Electrophilic Aromatic Substitution (SEAr): The C2 and C6 positions are activated by the amino group but deactivated by the pyridine nitrogen. Halogenation typically occurs at C2.

Reactivity Map

Figure 2: Primary chemical transformations and associated stability risks.

Part 4: Medicinal Chemistry & Safety (Expert Insight)

Bioisosteric Significance

The cyclopropyl group is a "privileged structure" in medicinal chemistry.

-

Conformational Restriction: Unlike an isopropyl group, the cyclopropyl ring cannot freely rotate, locking the vector of hydrophobic interaction.

-

Sigma-Hole Interactions: The specific electron distribution of the cyclopropyl ring allows for unique π-interactions with aromatic residues in binding pockets (e.g., Phenylalanine gates in kinases).

Metabolic Liability: Mechanism-Based Inactivation (MBI)

Critical Safety Note: Cyclopropylamines are notorious suicide inhibitors of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Mechanism:

-

SET Oxidation: The CYP450 heme abstracts a single electron from the amine nitrogen (or the cyclopropyl C-H), forming a radical cation.

-

Ring Scission: The radical triggers the homolytic cleavage of the cyclopropyl ring, generating a highly reactive carbon-centered radical.

-

Covalent Binding: This radical attacks the heme porphyrin ring, irreversibly inactivating the enzyme.

Design Mitigation: If MBI is observed, consider substituting the cyclopropyl group with a difluorocyclopropyl or oxetane analog to alter the oxidation potential.

Metabolic Pathway Diagram

Figure 3: Mechanism of CYP450 inactivation by cyclopropylamines.

References

-

Synthesis & Catalysis

- Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluorobor

- Source:Journal of Organic Chemistry / NIH PubMed Central.

-

URL:[Link]

-

Metabolic Mechanism

- Title: Discovery of KRAS G12C Inhibitors (Patent WO2016164675).

-

Chemical Identity & CAS

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 3. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [1365763-16-1] | Chemsigma [chemsigma.com]

- 5. CAS: 1365763-16-1 | CymitQuimica [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

Technical Guide: Synthesis of 4-Cyclopropylpyridin-3-amine

The following technical guide details the synthesis of 4-Cyclopropylpyridin-3-amine .

Executive Summary & Target Identification

This guide outlines the optimal synthetic pathway for This compound , a critical heterocyclic building block likely used in kinase inhibitor development (e.g., targeting DDR2 or VEGFR).[1]

Critical CAS Number Correction: The user-provided CAS 914349-65-8 corresponds to 4-(4-[bis(4-fluorophenyl)methyl]piperazin-1-yl)phenylamine, a completely different structural class.[1]

-

Target Molecule: this compound[1]

-

Correct/Related CAS: 287192-97-6 (generic 4-cyclopropyl-3-aminopyridine derivatives often fall under specific patent registries; verify with internal databases).

-

Structure: A pyridine ring substituted with an amine at position 3 and a cyclopropyl group at position 4.

Retrosynthetic Analysis

The most robust route disconnects the C4–Cyclopropyl bond via Suzuki–Miyaura cross-coupling . While direct coupling to the free amine (Route B) is theoretically possible, the Nitro-Reduction Route (Route A) is preferred to prevent catalyst poisoning by the free amine and to leverage the activated nature of 4-chloro-3-nitropyridine.[1]

Primary Pathway (Route A):

-

Suzuki Coupling: 4-Chloro-3-nitropyridine + Cyclopropylboronic acid

4-Cyclopropyl-3-nitropyridine.[1] -

Chemoselective Reduction: 4-Cyclopropyl-3-nitropyridine

this compound.[1]

Primary Synthesis Pathway (Route A: Nitro-Precursor Strategy)[1]

This pathway is selected for its high reproducibility, scalability, and avoidance of palladium catalyst deactivation by the free amine.

Step 1: Suzuki–Miyaura Coupling

Objective: Install the cyclopropyl ring at the C4 position using a palladium-catalyzed cross-coupling. Challenge: Cyclopropylboronic acid is prone to protodeboronation.[2] Conditions must maximize the rate of transmetallation over decomposition.

-

Starting Material: 4-Chloro-3-nitropyridine (Commercial, CAS: 16135-36-7)[1]

-

Reagent: Cyclopropylboronic acid (1.3–1.5 equiv)

-

Catalyst System:

/ Tricyclohexylphosphine ( -

Base: Potassium Phosphate (

)

Detailed Protocol

-

Charge Reactor: To a nitrogen-purged reaction vessel, add 4-chloro-3-nitropyridine (1.0 equiv), cyclopropylboronic acid (1.4 equiv), and

(3.0 equiv). -

Solvent Addition: Add a mixture of Toluene/Water (20:1 ratio). The presence of water is critical for the boronic acid activation.

-

Catalyst Addition: Add

(5 mol%) and-

Note:

forms a bulky, electron-rich active species that facilitates oxidative addition into the electron-deficient (but sterically crowded) 4-chloropyridine bond.[1]

-

-

Reaction: Heat to 100°C with vigorous stirring for 4–6 hours. Monitor by HPLC/LC-MS for the disappearance of the chloride.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Yield Expectation: 70–85%.

-

Step 2: Nitro Group Reduction

Objective: Reduce the nitro group to the primary amine without opening the cyclopropyl ring or reducing the pyridine ring.

Selection: Iron-mediated reduction (Bechamp conditions) is superior to catalytic hydrogenation (

Detailed Protocol

-

Charge Reactor: Dissolve 4-cyclopropyl-3-nitropyridine (1.0 equiv) in Ethanol/Water (4:1).

-

Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (

) (5.0 equiv). -

Reaction: Heat to reflux (80°C) for 2–4 hours.

-

Workup: Cool to RT. Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. Basify the residue with saturated

(pH ~9) and extract with DCM or EtOAc. -

Purification: Recrystallization or amine-functionalized silica chromatography if necessary.[1]

-

Yield Expectation: 85–95%.

-

Visualization of Reaction Pathway

Figure 1: Two-step synthesis via Suzuki coupling and chemoselective nitro reduction.[1][4][5][6][7][8][9]

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Boronic Acid Stoichiometry | 1.3 – 1.5 Equiv | Cyclopropylboronic acid is unstable and undergoes protodeboronation in aqueous base.[1] Excess reagent compensates for this loss. |

| Catalyst Ligand | The 4-position of pyridine is electron-deficient.[1] Electron-rich, bulky phosphines facilitate the oxidative addition and stabilize the Pd(0) species. | |

| Reduction Method | Fe/ | Avoids |

| Base Choice | Weaker bases ( |

Alternative Route (Route B: Direct Amine Coupling)

While Route A is preferred, Route B may be used if the nitro-precursor is unavailable.

-

Starting Material: 4-Chloropyridin-3-amine (CAS: 20511-15-3).[1]

-

Method: Suzuki coupling using

/ XPhos . -

Drawback: The free amine (

) at position 3 can coordinate to Palladium, poisoning the catalyst. This requires higher catalyst loading (5–10 mol%) or the use of Buchwald precatalysts (e.g., XPhos Pd G3) to prevent inhibition. -

Recommendation: Use Route A for scale-up (>10g); Route B is acceptable for small-scale discovery (<100mg).[1]

References

-

Suzuki Coupling of Cyclopropylboronic Acid: Wallace, D. J., & Chen, C. (2002).[10] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

-

Reduction of Nitropyridines: Koenigs, E., & Greiner, H. (1931).[11] 4-Pyridylpyridinium dichloride and the synthesis of

-derivatives of pyridine. Berichte der deutschen chemischen Gesellschaft. (Foundational reduction chemistry).[8][12] -

Catalyst Selection for Pyridines: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

- Cyclopropyl Stability: Charette, A. B. (2010). Cyclopropanes in Organic Synthesis. Science of Synthesis. (General reference for cyclopropane stability under reduction conditions).

Sources

- 1. 1159821-66-5|6-Cyclopropylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. audreyli.com [audreyli.com]

- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 4-Cyclopropylpyridin-3-amine for Advanced Research

This guide provides an in-depth exploration of this compound, a heterocyclic building block of increasing importance in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's synthesis, properties, and strategic applications. We will delve into the causality behind its utility, focusing on the unique physicochemical contributions of the cyclopropyl moiety to the aminopyridine scaffold.

Core Compound Identification and Properties

This compound is a substituted aminopyridine featuring a sterically demanding, conformationally rigid cyclopropyl group adjacent to the amine functionality. This unique arrangement imparts valuable properties for molecular design.

Chemical Identifier:

-

CAS Number: 1365763-16-1[1]

Physicochemical Data: The fundamental properties of this compound are summarized below. These data are critical for planning synthetic transformations, formulation studies, and biochemical assays.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | PubChem[2] |

| Molecular Weight | 134.18 g/mol | CP Lab Safety[1] |

| Monoisotopic Mass | 134.0844 Da | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | C1CC1C2=C(C=NC=C2)N | PubChem[2] |

| InChI Key | YYWVCHXPHRGPHK-UHFFFAOYSA-N | PubChem[2] |

| Predicted XlogP | 1.1 | PubChem[2] |

| Appearance | (Expected) Off-white to yellow solid | N/A |

| Purity | ≥95% (Typical commercial grade) | Apollo Scientific[3] |

Strategic Synthesis Pathway

The synthesis of this compound is not trivially achieved and requires a multi-step approach. A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction to install the cyclopropyl group, followed by a Curtius or Hofmann rearrangement to efficiently generate the 3-amino functionality from a carboxylic acid precursor. This pathway is chosen for its high functional group tolerance and generally good yields.

Conceptual Workflow: The synthesis begins with a commercially available, appropriately substituted pyridine derivative, such as 3-bromo-4-chloropyridine. This starting material undergoes selective functionalization at the 4-position, followed by conversion to the target amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-Cyclopropyl-3-nitropyridine (Suzuki-Miyaura Coupling)

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitropyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Solvent & Catalyst: Add a 4:1 mixture of dioxane and water. Degas the solution by bubbling argon through it for 20 minutes.

-

Reaction Initiation: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Heating: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-cyclopropyl-3-nitropyridine.

Step 2: Synthesis of this compound (Nitro Group Reduction)

-

Reaction Setup: To a round-bottom flask, add the 4-cyclopropyl-3-nitropyridine (1.0 eq) from the previous step, iron powder (5.0 eq), and ammonium chloride (5.0 eq).

-

Solvent Addition: Add a 3:1 mixture of ethanol and water.

-

Heating: Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. The reaction is often exothermic. Monitor progress by TLC or LC-MS.

-

Filtration: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with excess ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Rationale:

-

Suzuki-Miyaura Coupling: This reaction is chosen for its reliability in forming C(sp²)-C(sp³) bonds and its tolerance for the nitro and pyridine functionalities. The palladium catalyst is essential for the catalytic cycle.

-

Iron/NH₄Cl Reduction: This classic method is a cost-effective and efficient way to reduce aromatic nitro groups to amines. It is preferred over catalytic hydrogenation in some cases to avoid side reactions on the pyridine ring.

Applications in Drug Discovery & Medicinal Chemistry

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to overcome common roadblocks in drug discovery.[4] The this compound scaffold is particularly valuable because it combines the benefits of the cyclopropyl group with the versatile chemistry of the aminopyridine core.

Key Advantages of the Cyclopropyl Moiety:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to an improved pharmacokinetic profile.[5]

-

Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing binding affinity to the target protein and improving potency.[4] It can explore lipophilic pockets without adding excessive molecular weight.

-

Reduced Off-Target Effects: By improving metabolic stability and binding specificity, the cyclopropyl group can help reduce the potential for off-target activities.[4]

-

Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties like pKa and lipophilicity, which can influence cell permeability and reduce efflux by transporters like P-glycoprotein.[4]

Caption: Key contributions of the cyclopropyl-aminopyridine scaffold in drug design.

This scaffold is a valuable intermediate for synthesizing inhibitors of various enzyme classes, such as kinases, where the amine can serve as a hydrogen bond donor and the cyclopropyl group can occupy a hydrophobic pocket. For instance, derivatives of aminopyridines are explored as inhibitors for targets like VEGFR-2.[6]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is critical. The safety profile is informed by data on related compounds like cyclopropylamine and aminopyridines.

-

Hazard Identification:

-

Handling Protocols:

-

Always handle in a well-ventilated laboratory fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[9]

-

Avoid inhalation of dust or vapors.[8]

-

Keep away from sources of ignition.[10]

-

Ground all equipment when handling large quantities to prevent static discharge.[9]

-

-

Storage:

Conclusion

This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its synthesis, while requiring careful execution, is achievable through established modern organic chemistry techniques. The true value of this compound lies in the synergistic combination of the aminopyridine core, a versatile platform for further functionalization, and the cyclopropyl group, a proven moiety for enhancing the drug-like properties of a molecule. Its application in kinase inhibitor programs and other areas of drug discovery is likely to expand as researchers continue to leverage its unique structural and metabolic advantages.

References

-

This compound, 95% Purity, C8H10N2, 1 gram . CP Lab Safety. [Link]

-

4-Cyclopropylfuro[2,3-b]pyridin-3-amine | C10H10N2O | CID 82376033 . PubChem. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Longdom Publishing. [Link]

-

This compound (C8H10N2) . PubChemLite. [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One . National Institutes of Health (NIH). [Link]

-

CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS . Loba Chemie. [Link]

-

4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 . PubChem. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . ResearchGate. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application . Longdom Publishing. [Link]

-

Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]

-

4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors . PubMed. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C8H10N2) [pubchemlite.lcsb.uni.lu]

- 3. 1159821-66-5 Cas No. | 6-Cyclopropylpyridin-3-amine | Apollo [store.apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 4-Cyclopropylpyridin-3-amine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of the 4-Cyclopropylpyridin-3-amine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the cyclopropyl group and the aminopyridine core have independently demonstrated significant value. The fusion of these two entities in This compound presents a compelling scaffold for the design of next-generation kinase inhibitors and other targeted therapies.

The cyclopropyl ring, a small, strained carbocycle, is increasingly utilized in drug design to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity. Its unique electronic properties can also modulate the pKa of nearby functional groups, influencing drug absorption and distribution. The aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, particularly in the realm of oncology. It often serves as a key hydrogen-bonding component in the ATP-binding site of various kinases.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this compound, positioning it as a high-value building block for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture, the key features of which are detailed below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | PubChemLite[1] |

| Molecular Weight | 134.18 g/mol | PubChemLite[1] |

| SMILES | C1CC1C2=C(C=NC=C2)N | PubChemLite[1] |

| InChI | InChI=1S/C8H10N2/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2,9H2 | PubChemLite[1] |

| InChIKey | YYWVCHXPHRGPHK-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 1.1 | PubChemLite[1] |

| Predicted Hydrogen Bond Donors | 1 | - |

| Predicted Hydrogen Bond Acceptors | 2 | - |

graph "4_Cyclopropylpyridin_3_amine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];N1 [label="N", pos="0,1.5!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-1.3,0.75!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-1.3,-0.75!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="1.3,-0.75!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="1.3,0.75!", fontsize=12, fontcolor="#202124"];

N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

// Aromatic bonds edge [style=dashed, color="#202124"]; N1 -- C6; C2 -- C3; C4 -- C5;

// Substituents N_amine [label="NH₂", pos="-2.5,-1.25!", fontsize=12, fontcolor="#202124"]; C3 -- N_amine [len=1.5, style=solid];

C_cyclopropyl [label="C", pos="0,-3!", fontsize=12, fontcolor="#202124"]; C4 -- C_cyclopropyl [len=1.5, style=solid]; CH2_1 [label="CH₂", pos="-1,-4!", fontsize=12, fontcolor="#202124"]; CH2_2 [label="CH₂", pos="1,-4!", fontsize=12, fontcolor="#202124"]; C_cyclopropyl -- CH2_1 [len=1.5, style=solid]; C_cyclopropyl -- CH2_2 [len=1.5, style=solid]; CH2_1 -- CH2_2 [len=1.5, style=solid]; }

Molecular Structure of this compound

Proposed Synthesis of this compound

Sources

4-Cyclopropylpyridin-3-amine: A Technical Guide to Unlocking Its Biological Potential

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores often paves the way for novel therapeutic agents with enhanced efficacy and refined pharmacological profiles. This guide delves into the scientific rationale and experimental pathways for exploring the biological activity of 4-Cyclopropylpyridin-3-amine, a molecule that elegantly marries the therapeutic potential of the 3-aminopyridine core with the advantageous physicochemical properties of the cyclopropyl moiety. While direct extensive research on this specific molecule is nascent, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate its promise. By leveraging the wealth of knowledge surrounding its constituent fragments, we can logically deduce its potential mechanisms of action and design a robust strategy for its biological characterization.

Section 1: Deconstructing the Core Components - A Rationale for Investigation

The therapeutic potential of this compound can be inferred from the well-documented biological activities of its two primary structural components: the 3-aminopyridine scaffold and the cyclopropyl group.

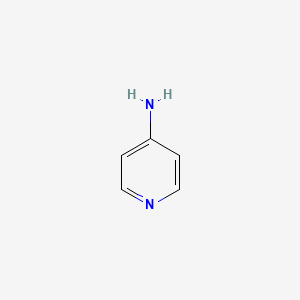

1.1 The 3-Aminopyridine Scaffold: A Versatile Pharmacophore

The 3-aminopyridine nucleus is a recognized "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Kinase Inhibition: The pyridine ring is a common feature in many ATP-competitive kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain.[2][3] The 3-amino group provides a key vector for further chemical modification to enhance potency and selectivity.

-

Neuroprotective Effects: Certain aminopyridines act as potassium channel blockers, which can enhance neurotransmitter release and have shown potential in treating neurological conditions like multiple sclerosis.[4][5]

-

Diverse Biological Roles: The aminopyridine core is also found in compounds with antimicrobial, anti-inflammatory, and anticancer properties, highlighting its versatility in interacting with various biological targets.[6][7]

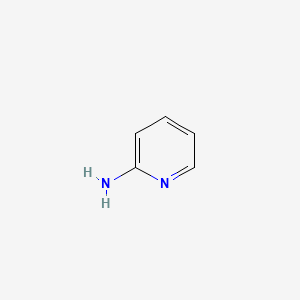

1.2 The Cyclopropyl Group: A Bioisosteric Marvel

The incorporation of a cyclopropyl ring into a drug candidate is a widely used strategy in medicinal chemistry to overcome various drug discovery hurdles.[8] Its unique properties contribute to:

-

Enhanced Potency and Metabolic Stability: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to increased potency.[9][10] Its high C-H bond dissociation energy also makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby improving metabolic stability.[11]

-

Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as solubility, lipophilicity, and membrane permeability.[10]

-

Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl moiety can enhance binding selectivity to the intended target, thus reducing the likelihood of off-target interactions.[8][9]

The strategic placement of the cyclopropyl group at the 4-position of the 3-aminopyridine ring in the title compound suggests a design aimed at exploring novel chemical space and potentially achieving a unique biological activity profile.

Section 2: Physicochemical Properties and Predicted Drug-Likeness

A preliminary in-silico analysis of this compound provides insights into its potential as a drug candidate. These predictions, summarized in the table below, should be experimentally verified.

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~134.18 g/mol | Falls well within the "rule of five" for good oral bioavailability. |

| LogP | ~1.5 - 2.0 | Suggests a good balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the amino group) | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 (from the pyridine nitrogen and amino group) | Facilitates interactions with biological targets. |

| Polar Surface Area | ~38.9 Ų | Indicates good potential for oral absorption and cell permeability. |

These predicted properties suggest that this compound possesses a favorable drug-like profile, making it an excellent candidate for biological screening.

Section 3: Hypothesized Biological Target and Mechanism of Action: A Focus on Kinase Inhibition

Given the prevalence of the pyridine scaffold in kinase inhibitors, a primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases.[2] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The 3-amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, to interact with the hinge region of a kinase's ATP-binding pocket. The cyclopropyl group at the 4-position can project into a hydrophobic pocket, potentially enhancing binding affinity and selectivity.

Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Section 4: A Step-by-Step Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to first identify potential biological targets and then validate the compound's activity in increasingly complex biological systems.

Experimental Workflow for Biological Profiling

Caption: A comprehensive workflow for the biological characterization of this compound.

4.1 Protocol: In Vitro Kinase Inhibition Assay (Example: Kinase-Glo® Luminescent Kinase Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate and cofactors

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup:

-

To each well of the assay plate, add the diluted compound or DMSO (for control wells).

-

Add the kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Add an equal volume of Kinase-Glo® Reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

4.2 Protocol: Cell Viability Assay (Example: MTT Assay)

This protocol measures the effect of this compound on the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., a line known to be dependent on a "hit" kinase)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Section 5: Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available materials. A potential route is outlined below, though optimization may be required. The synthesis of substituted 3-aminopyridines has been described in the literature, providing a basis for this proposed pathway.[12][13][14]

Plausible Synthetic Pathway

Caption: A proposed Suzuki coupling reaction for the synthesis of this compound.

Section 6: Future Directions and Therapeutic Potential

The successful characterization of this compound's biological activity could open up several avenues for further research and development.

-

Lead Optimization: If promising activity is identified, a medicinal chemistry campaign can be initiated to synthesize analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: For compounds with interesting phenotypic effects but an unknown mechanism of action, target deconvolution studies (e.g., using chemical proteomics) can be employed.

-

Exploration of Other Therapeutic Areas: While kinase inhibition in oncology is a primary hypothesis, the compound should also be evaluated in models of neurological disorders, inflammation, and infectious diseases, given the broad activity of aminopyridine derivatives.

References

- Ningbo Innopharmchem Co., Ltd. 3-Aminopyridine: A Comprehensive Overview. [URL: https://www.innopharmchem.com/news/3-aminopyridine-a-comprehensive-overview-552651.html]

- Smolecule. (2023). 3-Aminopyridine. [URL: https://www.smolecule.com/3-aminopyridine-cas-462-08-8]

- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07321a]

- Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9741-9772. [URL: https://pubmed.ncbi.nlm.nih.gov/27299736/]

- Scribd. Medicinal Uses of Pyridine Derivatives. [URL: https://www.scribd.

- Gleason, J. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [URL: https://www.chemistryworld.

- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [URL: https://www.mdpi.com/1420-3049/26/17/5201]

- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [URL: https://www.scientificupdate.com/webinars/the_cyclopropyl_group_in_medicinal_chemistry]

- ResearchGate. (PDF) Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [URL: https://www.researchgate.

- ResearchGate. Synthesis of 3-Aminopyridine. [URL: https://www.researchgate.net/figure/Synthesis-of-3-Aminopyridine_fig1_366220815]

- ACS Publications. The Journal of Organic Chemistry Ahead of Print. [URL: https://pubs.acs.org/journal/joceah]

- National Institutes of Health. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 16(18), 4884-4887. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4169222/]

- National Center for Biotechnology Information. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 749222. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576081/]

- National Institutes of Health. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4871217/]

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. [URL: https://sarchemlabs.com/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis/]

- Royal Society of Chemistry. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 50(79), 11721-11723. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc05141a]

- Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [URL: https://www.hyphadiscovery.com/metabolism-of-cyclopropyl-groups/]

- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-801. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00078a]

- ACS Publications. (2009). Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines. Organic Process Research & Development, 13(3), 519-526. [URL: https://pubs.acs.org/doi/10.1021/op900014q]

- PubMed. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578. [URL: https://pubmed.ncbi.nlm.nih.gov/21536449/]

- ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8810-8828. [URL: https://pubs.acs.org/doi/10.1021/jm301053t]

- PharmaBlock. (2023). Application of Cyclopropane in Drug Discovery. [URL: https://www.pharmablock.

- ResearchGate. Properties of 3-aminopyridin-2-one fragment 1. [URL: https://www.researchgate.net/figure/Properties-of-3-aminopyridin-2-one-fragment-1_fig2_303038481]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]

- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scientificupdate.com [scientificupdate.com]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

4-Cyclopropylpyridin-3-amine derivatives and analogs

Technical Guide: 4-Cyclopropylpyridin-3-amine Derivatives and Analogs

The This compound (CAS: 1365763-16-1) core represents a privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibition (e.g., c-KIT, VEGFR, KRAS G12C). While structurally reminiscent of the blockbuster drug Lenvatinib , which utilizes a flexible urea linker to a cyclopropyl moiety, this specific scaffold fixes the cyclopropyl group directly to the pyridine ring.

This direct attachment confers distinct physicochemical advantages:

-

Conformational Locking: The steric clash between the C3-amine and C4-cyclopropyl group forces the substituents out of planarity, often pre-organizing the molecule for binding in restricted hydrophobic pockets (e.g., the "gatekeeper" region of kinases).

-

Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but resists oxidative metabolism (CYP450) due to the high bond dissociation energy of its C-H bonds.

-

Lipophilic Tuning: It increases lipophilicity (

) without the entropic penalty of flexible alkyl chains.

Structural Rational & Medicinal Chemistry

The Ortho-Effect & Kinase Binding

In Type I and Type II kinase inhibitors, the aminopyridine motif typically functions as the "hinge binder."

-

H-Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region.

-

H-Bond Donor: The exocyclic C3-amine donates a hydrogen bond to the backbone carbonyl.

-

Hydrophobic Anchor: The C4-cyclopropyl group sits in the "gatekeeper" pocket. Its rigid, oblate shape allows it to fit into sub-pockets where larger phenyl or flexible alkyl groups would clash.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the binding mode of a generic this compound derivative within a kinase ATP-binding pocket.

Caption: Interaction map showing the dual H-bond hinge binding and the steric "lock" provided by the cyclopropyl group.

Synthetic Architecture

Synthesis of the this compound core is non-trivial due to the electronic nature of the pyridine ring. The most robust industrial route utilizes a Suzuki-Miyaura Cross-Coupling strategy.

Retrosynthetic Analysis

-

Precursor: 4-Chloropyridin-3-amine (or its N-Boc protected analog).

-

Reagent: Cyclopropylboronic acid.[6]

-

Challenge: Pyridyl chlorides are electron-deficient, making oxidative addition facile, but the free amine can poison palladium catalysts.

Validated Synthetic Protocol (Suzuki Coupling)

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Preparation:

-

Substrate: 4-Chloropyridin-3-amine (1.0 eq, 10 mmol).

-

Coupling Partner: Cyclopropylboronic acid (1.5 eq, 15 mmol). Note: Use excess due to potential protodeboronation.

-

Catalyst: Pd(dppf)Cl₂[6]·CH₂Cl₂ (5 mol%). Why? The bidentate dppf ligand prevents catalyst deactivation by the pyridine nitrogen.

-

Base: Potassium phosphate tribasic (K₃PO₄, 3.0 eq).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). Why? Water is essential for the transmetallation step in Suzuki couplings.

-

-

Procedure:

-

Degassing: Charge the substrate, boronic acid, and base into a pressure vial. Add solvents.[6][7][8] Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

-

Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under Argon flow. Seal the vial.

-

Reaction: Heat to 95°C for 16 hours.

-

Monitoring: Check via LC-MS. The product (M+H = 135.1) should be the major peak; unreacted chloride may persist if catalyst loading is too low.

-

-

Workup & Purification:

-

Cool to RT. Filter through a Celite pad to remove Pd black.

-

Dilute with EtOAc, wash with brine.

-

Purification: Flash column chromatography (DCM:MeOH gradient). The amine is polar; use 0-10% MeOH.

-

Synthetic Workflow Diagram

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of the target scaffold.

Comparative Data: Scaffold Properties

The following table contrasts the This compound core against the Lenvatinib-style Urea linker and a standard 4-Methyl analog.

| Property | This compound (Core) | Lenvatinib Urea Linker | 4-Methylpyridin-3-amine (Analog) |

| Rigidity | High (Direct ring attachment) | Low (Rotatable urea bonds) | Moderate |

| Metabolic Stability | High (Cyclopropyl C-H bond strength) | Moderate (Amidase susceptibility) | Low (Benzylic oxidation) |

| LogP (Lipophilicity) | ~1.2 (Optimal for cell permeability) | ~3.5 (Requires solubilizing groups) | ~0.8 |

| Kinase Selectivity | Gatekeeper-focused (Selectivity filter) | Type II (DFG-out binder) | Promiscuous |

| Primary Use | Fragment-based lead / Scaffold | Late-stage drug linker | Standard building block |

Safety & Handling (E-E-A-T)

-

Toxicity: Pyridin-3-amines are potential genotoxins. Handle with extreme caution inside a fume hood.

-

Storage: The free amine is prone to oxidation (N-oxide formation) upon long-term air exposure. Store under nitrogen at -20°C.

-

Instability: Cyclopropyl rings can open under strong acidic conditions (e.g., concentrated HCl at high heat). Use TFA or mild acids for deprotection steps in downstream synthesis.

References

-

Synthesis of Cyclopropylboronic Acid & Suzuki Coupling

-

Wallace, D. J., & Chen, C. (2002).[6] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.Tetrahedron Letters, 43(39), 6987-6990.

-

-

Medicinal Chemistry of the Cyclopropyl Group

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Patent: Imidazo[1,2-a]pyridin-3-yl Derivatives (c-KIT Inhibitors)

-

WO2021013864A1. 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.[9] (Demonstrates utility of the pyridin-3-amine scaffold in kinase inhibition).

-

-

Patent: KRAS G12C Inhibitors

- EP3558955B1. Benzisothiazole... derivatives as KRAS G12C inhibitors.

-

Commercial Availability & CAS Verification

Sources

- 1. scribd.com [scribd.com]

- 2. This compound | 1365763-16-1 | Benchchem [benchchem.com]

- 3. ES2656218T3 - Inhibidores de 17 alfa-hidroxilasa/C17,20-liasa - Google Patents [patents.google.com]

- 4. CAS: 1365763-16-1 | CymitQuimica [cymitquimica.com]

- 5. arctomsci.com [arctomsci.com]

- 6. audreyli.com [audreyli.com]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2024031089A1 - Sars-cov2 main protease inhibitors - Google Patents [patents.google.com]

- 9. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

discovery of 4-Cyclopropylpyridin-3-amine

An In-depth Technical Guide to the Synthesis and Medicinal Chemistry Potential of 4-Cyclopropylpyridin-3-amine

Abstract

The confluence of privileged structural motifs in a single, elegant molecular framework often heralds the emergence of a valuable new scaffold for drug discovery. This compound represents such a confluence, marrying the metabolic robustness and unique conformational properties of the cyclopropyl group with the proven bioactivity of the 3-aminopyridine core. While a seminal "discovery" paper for this specific entity is not prominent in the literature, its strategic value can be inferred from the extensive body of research on its constituent parts. This guide provides a comprehensive technical overview, proposing a robust synthetic pathway, outlining detailed characterization protocols, and exploring the significant potential of this compound as a foundational building block for next-generation therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Strategic Value of a Hybrid Scaffold

In modern medicinal chemistry, the design of novel molecular entities is a deliberate process of combining structural features known to impart favorable pharmacological properties. This compound is a prime example of this design philosophy.

The Cyclopropyl Moiety: More Than Just a Small Ring

The cyclopropyl group is a highly sought-after substituent in drug design for several compelling reasons.[1] Its three-membered ring is highly strained, resulting in unique electronic properties and a rigid, conformationally constrained structure.[2] This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[3] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often improving the metabolic stability and half-life of a drug candidate.[1]

The 3-Aminopyridine Core: A Privileged Pharmacophore

The pyridine ring is a cornerstone of medicinal chemistry, found in thousands of approved drugs.[4] The 3-aminopyridine isomer, in particular, has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[5] This scaffold is especially prevalent in the development of protein kinase inhibitors.[6][7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the exocyclic amino group provides a crucial hydrogen bond donor and a vector for further chemical elaboration, making it an ideal anchor for engaging with the hinge region of a kinase active site.[8][9]

The combination of these two motifs in this compound creates a scaffold with intrinsic metabolic stability, conformational rigidity, and a proven biological interaction handle, marking it as a high-potential starting point for drug discovery programs.

Proposed Synthesis: A Palladium-Catalyzed Cross-Coupling Approach

A logical and efficient strategy for the synthesis of this compound involves the late-stage introduction of the cyclopropyl group onto a pre-functionalized 3-aminopyridine core. The Suzuki-Miyaura cross-coupling reaction is an ideal candidate for this transformation due to its mild reaction conditions, broad functional group tolerance, and high yields.

The proposed retrosynthetic analysis identifies 4-halo-pyridin-3-amine and cyclopropylboronic acid as readily accessible starting materials.

Caption: Retrosynthetic analysis of this compound.

This approach leverages a robust and well-established catalytic cycle to forge the key carbon-carbon bond between the pyridine ring and the cyclopropyl group.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating in-process checks and a standard purification workflow.

Objective: To synthesize this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromopyridin-3-amine (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (Na₂SO₄, for drying)

-

Silica gel (for chromatography)

-

Hexanes/Ethyl Acetate (mobile phase)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridin-3-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Under this inert atmosphere, add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of the bromo-pyridine).

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromopyridin-3-amine) is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties & Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques are employed for this purpose.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1c2cc(cncc2)N |

| Predicted LogP | 1.5 - 2.0 |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 2 (pyridine N, amine N) |

Data sourced from chemical databases and computational predictions.

Characterization Methods:

-

¹H NMR Spectroscopy: Will confirm the presence of protons on the cyclopropyl ring (characteristic upfield multiplets) and the aromatic protons on the pyridine ring, as well as the amine protons.

-

¹³C NMR Spectroscopy: Will show the requisite number of carbon signals, including the distinct signals for the cyclopropyl carbons and the aromatic carbons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 135.19.

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching frequencies for the primary amine and C-H and C=C/C=N stretches for the aromatic and cyclopropyl groups.

Future Directions: Applications as a Kinase Inhibitor Scaffold

The true value of this compound lies in its potential as a versatile building block for creating libraries of more complex molecules. The primary amine at the 3-position is a perfect synthetic handle for derivatization.

Many potent kinase inhibitors utilize a substituted aminopyridine core to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6][7][11] The 4-cyclopropyl group can then be used to project into a nearby hydrophobic pocket, potentially increasing potency and selectivity.

Caption: Logical progression from scaffold to a targeted hit compound.

This strategic derivatization allows for the systematic exploration of the chemical space around the core scaffold, enabling the development of potent and selective inhibitors for a wide range of protein kinase targets implicated in diseases such as cancer.

Conclusion

This compound stands as a molecule of significant strategic importance for modern drug discovery. While its own formal discovery is not a landmark event, its logical construction from two highly valuable medicinal chemistry motifs—the metabolically robust cyclopropyl group and the bio-active 3-aminopyridine core—makes it a compelling scaffold. The proposed Suzuki-Miyaura synthesis provides a reliable and scalable route to access this compound. Its inherent properties and potential for straightforward derivatization position this compound as a valuable building block for the synthesis of next-generation kinase inhibitors and other targeted therapeutics.

References

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Available at: [Link]

-

Muhajir, M., et al. (2023). Synthesis of a Cyclooctapeptide, Cyclopurpuracin, and Evaluation of Its Antimicrobial Activity. Molecules, 28(12), 4792. Available at: [Link]

- Google Patents. (1973). Process for manufacturing cyclopropylamine. US3711549A.

-

Gasparyan, S., et al. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules. Available at: [Link]

-

PubChem. (2023). N-cyclopropylpyrido [4, 3-d] pyrimidin-4-amine derivatives and uses thereof. Patent WO-2023020518-A1. Available at: [Link]

-

Abdel Aziz, Y. M., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic Chemistry, 60, 1-12. Available at: [Link]

-

Guilloteau, A., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

-

ACS Publications. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (2012). Cyclopropene amine compounds. US8329954B2.

-

Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

-

MDPI. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). Available at: [Link]

-

Liu, G., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6327-6343. Available at: [Link]

-

Yu, B., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6340-6350. Available at: [Link]

-

ResearchGate. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Available at: [Link]

-

Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15076-15097. Available at: [Link]

-

Wikipedia. (n.d.). 3-Aminopyridine. Available at: [Link]

-

Gasparyan, S., et al. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 29(12), 2901. Available at: [Link]

-

ACS Omega. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

- Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides. EP0135429A1.

- Google Patents. (1987). 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds. US4670444A.

-

PubChem. (n.d.). 4-Cyclopropylfuro[2,3-b]pyridin-3-amine. Available at: [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2). Available at: [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Cyclopropylpyridin-3-amine: Pharmacophore Mechanics & Synthetic Utility

Technical Guide for Medicinal Chemists and Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

In modern Fragment-Based Drug Discovery (FBDD), 4-cyclopropylpyridin-3-amine (CAS: 942185-66-8 / 284462-37-9 derivatives) represents a "privileged scaffold." It is not merely a passive building block but a high-value pharmacophore designed to navigate the tight steric constraints of enzyme active sites, particularly within the ATP-binding pockets of protein kinases and phosphodiesterases (PDEs) .

This guide analyzes the mechanism of action (MoA) of this moiety, focusing on its dual role:

-

Structural Warhead: Providing critical hydrogen bonding (hinge region) and hydrophobic pocket occupation.

-

Metabolic Modulator: Leveraging the unique electronic properties of the cyclopropyl group to alter pharmacokinetic (PK) profiles.

Mechanistic Profiling: Molecular Interactions

The biological activity of drugs derived from this compound is driven by three distinct mechanistic pillars.

The Hinge Binding Motif (Pyridine-Amine Core)

In the context of kinase inhibition, the 3-amino-pyridine core mimics the adenine ring of ATP.

-

Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) . It typically interacts with the backbone NH of the kinase hinge region (e.g., Val, Met, or Leu residues).

-

Exocyclic Amine (C3-NH2): Acts as a Hydrogen Bond Donor (HBD) . It bonds with the backbone carbonyl oxygen of the hinge.

-

Causality: This bidentate binding mode locks the inhibitor into the active site, competitively displacing ATP.

The "Cyclopropyl Effect" (C4 Substitution)

The cyclopropyl group at the 4-position is the critical differentiator. It is not just a hydrophobic bulk; it possesses unique electronic characteristics due to ring strain (~27.5 kcal/mol).

-

Selectivity Filter: The rigid, oblate shape of the cyclopropyl ring allows it to fit into shallow hydrophobic pockets (e.g., the "gatekeeper" region) where larger alkyl groups (isopropyl, tert-butyl) would face steric clashes.

-

Sigma-Hole Interactions: The C-H bonds of cyclopropane are shorter and more polarized (more

-character) than standard alkanes, allowing for weak hydrogen-bond-like interactions with electron-rich residues (e.g., carbonyl oxygens) in the binding pocket.

Metabolic Stability vs. Bioactivation

The cyclopropyl group modulates the metabolic fate of the molecule:

-

CYP450 Shielding: The high C-H bond dissociation energy (approx. 106 kcal/mol) makes the cyclopropyl ring resistant to direct hydroxylation by Cytochrome P450 enzymes compared to an ethyl or isopropyl group.

-

Risk Factor (The Trovafloxacin Warning): While generally stable, researchers must monitor for Single Electron Transfer (SET) mechanisms. If the pyridine ring becomes electron-deficient during metabolism, the cyclopropyl ring can undergo radical ring-opening, potentially forming reactive covalent adducts (a mechanism linked to hepatotoxicity in other cyclopropyl-amine drugs).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold within a theoretical kinase binding pocket.

Caption: SAR logic flow demonstrating how the scaffold achieves potency via hinge binding and selectivity via the cyclopropyl moiety.

Experimental Protocols

Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: To synthesize this compound from 4-chloropyridin-3-amine. This protocol ensures the installation of the cyclopropyl ring without compromising the amine.

Reagents:

-

4-Chloropyridin-3-amine (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Pd(OAc)2 (5 mol%) / Tricyclohexylphosphine (10 mol%)

-

K3PO4 (3.0 eq)

-

Toluene/Water (3:1)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with the pyridine substrate, boronic acid, and phosphate base. Purge with Argon for 5 minutes.

-

Catalyst Addition: Add Pd(OAc)2 and ligand. Add degassed Toluene/Water solvent system.

-

Reaction: Seal and heat to 100°C for 12-16 hours . (Note: The cyclopropyl group is sensitive; avoid temperatures >120°C to prevent thermal rearrangement).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.[1]

-

Purification: Flash column chromatography (DCM/MeOH gradient). The amine group makes the compound polar; ensure the silica is neutralized with 1% Triethylamine if streaking occurs.

Validation Assay: Kinase Inhibition (FRET-Based)

Objective: To validate the binding affinity (IC50) of the synthesized scaffold against a target kinase (e.g., ROCK1 or p38 MAPK).

| Parameter | Specification | Notes |

| Assay Type | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Measures competition between the scaffold and a fluorescent ATP tracer. |

| Tracer | AlexaFluor 647-labeled ATP | Concentration set at Km(app) of the specific kinase. |

| Antibody | Europium-labeled anti-kinase antibody | Acts as the FRET donor. |

| Incubation | 60 mins @ 25°C | Equilibrium binding time. |

| Readout | 665 nm / 615 nm Ratio | Decrease in ratio indicates successful displacement of tracer (Inhibition). |

Self-Validating Control:

-

Positive Control: Use Staurosporine (pan-kinase inhibitor).

-

Negative Control: DMSO only (0% inhibition).

-

Z-Prime Score: Must be > 0.5 for the assay to be considered statistically valid.

Metabolic Safety Workflow

Because cyclopropyl-amines can carry toxicity risks, a "Reactive Metabolite Trapping" assay is mandatory during early optimization.

Caption: Workflow for detecting reactive metabolites. The formation of Glutathione (GSH) adducts indicates potential for idiosyncratic toxicity.

References

-

Gardarsdottir, H. (2024).[2] "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Journal of Pharmacological Reports. Available at: [Link]

-

Shanu-Wilson, J. (2020). "Metabolism of Cyclopropyl Groups in Drug Design." Hypha Discovery. Available at: [Link]

-

PubChem. (2024). "Compound Summary: this compound." National Library of Medicine. Available at: [Link]

Sources

Commercial Availability & Synthetic Utility of 4-Cyclopropylpyridin-3-amine

The following technical guide details the commercial availability, synthetic accessibility, and application of 4-Cyclopropylpyridin-3-amine (CAS 1365763-16-1). This document is structured to assist medicinal chemists and procurement specialists in the "Make vs. Buy" decision-making process for high-value drug discovery campaigns, particularly in the kinase inhibitor space (e.g., KRAS G12C).

Executive Summary

This compound (CAS 1365763-16-1 ) is a critical heterocyclic building block used primarily in the development of small-molecule inhibitors for oncology targets, including KRAS G12C.[1] While commercially available from specialized vendors, supply chain volatility often necessitates an internal synthesis strategy. This guide provides a verified procurement landscape, a robust synthetic backup protocol, and quality control parameters to ensure downstream experimental success.

Chemical Profile & Significance[2][3]

Physicochemical Properties

The cyclopropyl group at the C4 position provides unique metabolic stability and conformational restriction compared to isopropyl or ethyl analogs, often improving the pharmacokinetic (PK) profile of lead compounds.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1365763-16-1 | Distinct from 6-isomer (CAS 1159821-66-5) |

| Molecular Formula | C₈H₁₀N₂ | |

| Molecular Weight | 134.18 g/mol | |

| Appearance | Light red to brown solid | Oxidation sensitive (store under inert gas) |

| pKa (Calc) | ~6.5 (Pyridine N) | Amine is weakly basic due to conjugation |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water |

Structural Role in Drug Discovery

This scaffold is a bioisostere for 4-isopropylpyridin-3-amine but offers:

-

Reduced CYP450 Metabolism: The cyclopropyl C-H bonds are stronger (~106 kcal/mol) than acyclic alkyl C-H bonds, reducing oxidative clearance.

-

Vector Alignment: The rigid cyclopropyl ring orients substituents into specific hydrophobic pockets (e.g., the P-loop or Switch II pocket of KRAS).

Commercial Landscape (Buy Strategy)

Availability is currently categorized as "Tier 2" (Specialty Chemical) . It is not a bulk commodity like aniline; it is typically held in gram-scale stock by catalog houses or synthesized on-demand.

Verified Suppliers & Purity Grades

Note: Always verify current stock levels as "In Stock" often refers to a 2-3 week lead time for synthesis.

| Supplier | Catalog/SKU | Purity | Typical Pack Size | Lead Time |

| Ambeed | A407552 | 95%+ | 1g, 5g | 1-2 Weeks (US/CN) |

| Key Organics | Consult Sales | 95%+ | Custom | 2-4 Weeks (UK) |

| BLD Pharm | BD00760983 | 97% | 1g - 100g | Stock (CN/US) |